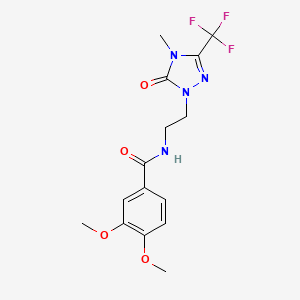

![molecular formula C15H25BN2O5 B2781048 Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate CAS No. 1629864-70-5](/img/structure/B2781048.png)

Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate” is a complex organic compound. It contains a tert-butyl group attached to a carbamate group, which is further connected to a 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl moiety .

Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate, as part of the broader family of boron-containing compounds, plays a significant role in the synthesis and structural analysis of various compounds. For instance, Ye et al. (2021) described the synthesis of a related compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, showcasing its importance as an intermediate in the synthesis of 1H-indazole derivatives. The study emphasized structural validation through FTIR, NMR spectroscopy, and X-ray diffraction, alongside DFT studies to compare experimental and theoretical structural conformations Ye et al., 2021.

Synthesis Methods and Optimization

The development of efficient synthetic routes for boron-containing compounds is crucial for their application in scientific research. Zhao et al. (2017) outlined a rapid synthetic method for a similar compound, highlighting its role as a key intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This work detailed a three-step synthesis starting from commercially available precursors, with a focus on optimizing the synthetic route to achieve a high overall yield Zhao et al., 2017.

Biological and Antimicrobial Activities

The exploration of biological and antimicrobial activities of boron-containing compounds is another significant area of research. Ghoneim and Mohamed (2013) investigated the synthesis of some 1, 3, 4-oxadiazoles-2-thione and 1, 2, 4-triazoles derivatives from tert-butyl carbazate, demonstrating the potential antimicrobial properties of these compounds. Such studies contribute to the understanding of the biological relevance of these compounds, paving the way for their use in medical and pharmaceutical research Ghoneim & Mohamed, 2013.

Catalytic Applications

The catalytic properties of boron-containing compounds, particularly in the form of N-tert-butoxycarbonylation of amines, are noteworthy. Chankeshwara and Chakraborti (2006) demonstrated the efficient catalysis of N-tert-butoxycarbonylation of amines using indium(III) halides, showcasing the versatility of such compounds in facilitating chemical transformations under mild conditions. This highlights the utility of boron-containing intermediates in synthetic chemistry, enabling the preparation of a wide range of functionalized molecules Chankeshwara & Chakraborti, 2006.

Wirkmechanismus

Mode of Action

The presence of a tetramethyl-1,3,2-dioxaborolane group in its structure suggests it may undergo suzuki-miyaura cross-coupling reactions . This could potentially lead to the formation of biologically active compounds upon interaction with its targets .

Result of Action

The molecular and cellular effects of EN300-6731082’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Eigenschaften

IUPAC Name |

tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O5/c1-9-10(16-22-14(5,6)15(7,8)23-16)11(18-21-9)17-12(19)20-13(2,3)4/h1-8H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQSKECFSOWASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)

![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2780970.png)

![4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2780973.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one](/img/structure/B2780975.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780978.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2780982.png)

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780984.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780987.png)